SENP1-IN-8e vs. Lead Compound J5: 2.2-Fold Potency Improvement from SAR Optimization
SENP1-IN-8e (compound 8e) demonstrated an IC50 of 1.080 µM against SENP1, a 2.2-fold improvement in potency over the unoptimized lead compound J5 (IC50 = 2.385 µM) [1][2]. Both compounds were evaluated in the same study under identical conditions using the SUMO-ΔRanGAP cleavage assay combined with SDS-PAGE detection [2].
| Evidence Dimension | SENP1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.080 µM |
| Comparator Or Baseline | Lead compound J5: IC50 = 2.385 µM |
| Quantified Difference | 2.21-fold more potent than J5 (Δ = 1.305 µM) |
| Conditions | SUMO-ΔRanGAP cleavage assay with SDS-PAGE readout (Chen et al., 2012) |
Why This Matters
This direct intra-study comparison establishes that 8e is not a marginal analog but represents a genuine potency milestone in the 4-benzamidobenzoate series, making it the appropriate reference compound for SAR follow-up and assay benchmarking.
- [1] Tokarz P, Woźniak K. SENP Proteases as Potential Targets for Cancer Therapy. Cancers. 2021;13:2059. Table 2. View Source
- [2] Chen Y, Wen D, Huang Z, Huang M, Luo Y, Liu B, Lu H, Wu Y, Peng Y, Zhang J. 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. Bioorg Med Chem Lett. 2012;22(22):6867-6870. PMID: 23044371. View Source
